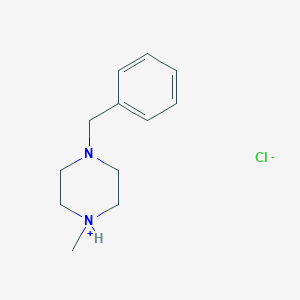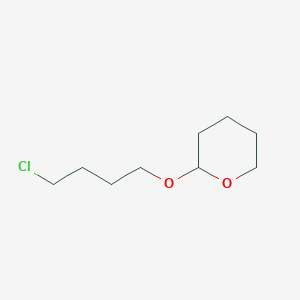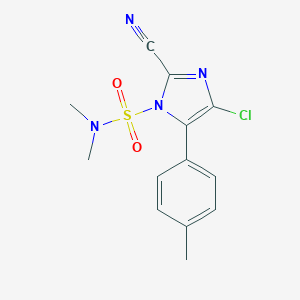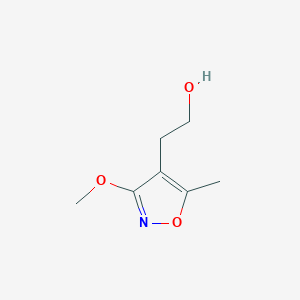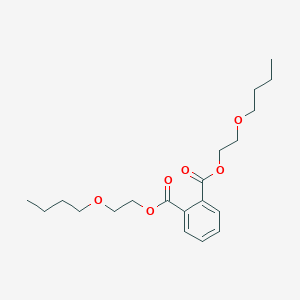
邻苯二甲酸二(2-丁氧基乙基)酯
描述
Bis(2-butoxyethyl) phthalate is a phthalate ester obtained by the formal condensation of both carboxy groups of phthalic acid with two molecules of 2-butoxyethanol . It is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to plastic materials .
科学研究应用
Bis(2-butoxyethyl) phthalate has a wide range of applications in scientific research:
作用机制
Target of Action
Bis(2-butoxyethyl) phthalate (BBOP) primarily targets the endocrine system . It is known to interfere with the biosynthesis of steroid hormones in the adrenal cortex . It also has a significant impact on Leydig cells, which are responsible for testosterone production in the testes .
Mode of Action
BBOP interacts with its targets by inducing oxidative stress and apoptosis . It decreases the levels of AKT1/AKT2, mTOR, ERK1/2 phosphorylation, and GSK3β and SIRT1 . This interaction leads to changes in the cellular environment, affecting the normal functioning of the cells.
Biochemical Pathways
BBOP affects multiple biochemical pathways. It activates PPAR-α and perturbs fatty acid metabolism . It also induces cell proliferation and decreases apoptosis . The production of reactive oxygen species and oxidative stress are also part of the biochemical changes induced by BBOP .
Pharmacokinetics
Like most phthalates, it is non-volatile and remains liquid over a wide range of temperatures , suggesting that it may have a long half-life in the body and environment.
Result of Action
The action of BBOP leads to several molecular and cellular effects. It decreases serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels . It also downregulates Cyp11a1, Insl3, Hsd11b1, and Dhh in the testes, and Lhb and Fshb mRNAs in the pituitary gland . These changes can lead to delayed puberty onset .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BBOP. For instance, its solubility in different media can affect its bioavailability and distribution . Moreover, its stability over a wide range of temperatures suggests that it can persist in various environmental conditions, potentially leading to long-term exposure.
生化分析
Biochemical Properties
Bis(2-butoxyethyl) phthalate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can inhibit or induce the activity of these enzymes, leading to alterations in metabolic pathways. Additionally, bis(2-butoxyethyl) phthalate can bind to proteins, affecting their structure and function. These interactions can result in changes in cellular processes and overall biochemical homeostasis .
Cellular Effects
Bis(2-butoxyethyl) phthalate has been shown to affect various types of cells and cellular processes. In Leydig cells, it has been found to increase oxidative stress and apoptosis, leading to delayed puberty onset in male rats . The compound influences cell signaling pathways, such as the AKT, mTOR, and ERK1/2 pathways, which are crucial for cell growth and survival . Additionally, bis(2-butoxyethyl) phthalate can alter gene expression, affecting the levels of key hormones and proteins involved in cellular metabolism .
Molecular Mechanism
At the molecular level, bis(2-butoxyethyl) phthalate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For example, the compound has been shown to inhibit the phosphorylation of AKT1, AKT2, and ERK1/2 signaling proteins, which are essential for cell proliferation and survival . This inhibition can result in decreased cell viability and increased apoptosis. Additionally, bis(2-butoxyethyl) phthalate can induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The effects of bis(2-butoxyethyl) phthalate can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to bis(2-butoxyethyl) phthalate can lead to sustained oxidative stress and apoptosis in Leydig cells . Additionally, the compound’s degradation products may have different biochemical properties, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of bis(2-butoxyethyl) phthalate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function. At higher doses, it can induce significant toxic effects, such as decreased testosterone production and increased apoptosis in Leydig cells . Threshold effects have been observed, where certain dosages result in marked changes in cellular processes and overall organism health .
Metabolic Pathways
Bis(2-butoxyethyl) phthalate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, bis(2-butoxyethyl) phthalate is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, where it can exert its effects . Additionally, bis(2-butoxyethyl) phthalate can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
Bis(2-butoxyethyl) phthalate’s subcellular localization can affect its activity and function. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-butoxyethyl) phthalate is synthesized through the esterification of glycol monobutyl ether with phthalic anhydride. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid, or it can occur non-catalytically at high temperatures .
Industrial Production Methods: In industrial settings, the production of bis(2-butoxyethyl) phthalate typically involves the use of continuous reactors where the reactants are mixed and heated under controlled conditions to ensure optimal yield and purity. The reaction mixture is then subjected to purification processes such as distillation to remove any unreacted starting materials and by-products .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 2-butoxyethanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
相似化合物的比较
- Bis(2-ethylhexyl) phthalate
- Dibutyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
Comparison: Bis(2-butoxyethyl) phthalate is unique among phthalates due to its specific ester groups, which confer distinct physical and chemical properties. Compared to bis(2-ethylhexyl) phthalate, bis(2-butoxyethyl) phthalate has a lower molecular weight and different solubility characteristics . Its specific structure allows it to be used in applications where other phthalates may not be suitable, such as in certain flexible polymers and resins .
属性
IUPAC Name |
bis(2-butoxyethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJNODIWQEOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047174 | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3963 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
270 °C | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
407 °F; 208 °C (CLOSED CUP), 407 °F (208 °C) (Open cup) | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Soluble in organic solvents, In water, 300 mg/L, temp not specified | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06 at 20 °C | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00217 [mmHg] | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3963 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid | |
CAS No. |
117-83-9 | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kesscoflex | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-butoxyethyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTOXYETHYLPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3MI1R200O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: -55 °C | |
| Record name | BIS(2-BUTOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(2-butoxyethyl) phthalate affect hormone production in male rats?
A: Research indicates that Bis(2-butoxyethyl) phthalate exposure can disrupt hormone production in male rats, specifically targeting Leydig cells responsible for testosterone synthesis. Studies have shown that exposure to this phthalate, particularly at higher doses, can lead to decreased serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels in pubertal rats . This hormonal disruption is linked to impaired Leydig cell development, characterized by reduced cell number and downregulation of key genes involved in testosterone synthesis, such as Cyp11a1, Insl3, Hsd11b1, and Dhh .
Q2: What are the potential mechanisms behind Bis(2-butoxyethyl) phthalate's effects on Leydig cells?
A2: Studies suggest that Bis(2-butoxyethyl) phthalate may exert its effects on Leydig cells through multiple pathways:
Q3: Can you describe a novel method for detecting phthalate esters, including Bis(2-butoxyethyl) phthalate, in beverages?
A: A recent study describes a highly sensitive and efficient method for detecting trace amounts of phthalate esters, including Bis(2-butoxyethyl) phthalate, in beverages. The method utilizes ultrasound-assisted magnetic solid-phase extraction (MSPE) with chloromethylated polystyrene-coated Fe3O4 nanospheres as magnetic adsorbents, coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) for analysis.
Q4: How does Bis(2-butoxyethyl) phthalate affect the adrenal glands?
A: Research suggests that Bis(2-butoxyethyl) phthalate can also impact adrenal gland function, particularly the production of steroid hormones . Exposure in male rats has been shown to reduce serum corticosterone and aldosterone levels, key hormones involved in stress response and electrolyte balance, respectively .
- Downregulation of Steroidogenesis-Related Genes: Bis(2-butoxyethyl) phthalate exposure can suppress the expression of genes involved in steroid hormone synthesis within the adrenal glands, such as Scarb1, Star, Cyp11a1, Cyp21, Cyp11b1, and Cyp11b2 .
- Disruption of Transcription Factor Pathways: The phthalate may interfere with the activity of nuclear receptors like NR5A1, NR4A1, and NR4A2, critical regulators of steroidogenesis gene expression .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


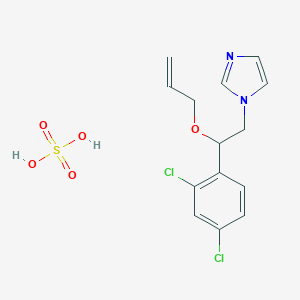
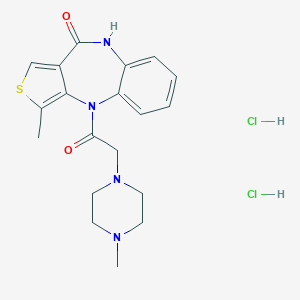
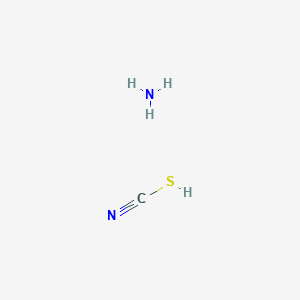
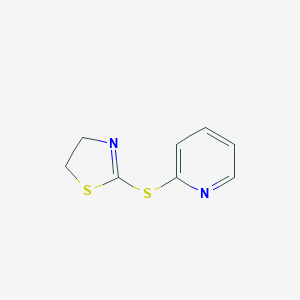
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
